molecular formula C15H19N3O2 B13780213 N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide CAS No. 64611-87-6

N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide

Katalognummer: B13780213
CAS-Nummer: 64611-87-6
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: KMMWJCUYQJFHNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide is an organic compound with the molecular formula C15H19N3O2 and a molecular weight of 273.33 g/mol. It is known for its unique chemical structure, which includes a cyanoethyl group, an allylamino group, and a methoxyphenyl group. This compound is typically found as a white or off-white crystalline powder .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-[(2-cyanoethyl)allylamino] to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted amides.

Wissenschaftliche Forschungsanwendungen

N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of specialty chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide
  • N-(3-((2-Cyanoethyl)allylamino)-4-methoxyphenyl)acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Eigenschaften

CAS-Nummer

64611-87-6

Molekularformel

C15H19N3O2

Molekulargewicht

273.33 g/mol

IUPAC-Name

N-[3-[2-cyanoethyl(prop-2-enyl)amino]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C15H19N3O2/c1-4-9-18(10-5-8-16)14-11-13(17-12(2)19)6-7-15(14)20-3/h4,6-7,11H,1,5,9-10H2,2-3H3,(H,17,19)

InChI-Schlüssel

KMMWJCUYQJFHNH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N(CCC#N)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.